calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide
Description
Calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by:
- A benzenesulfonamide core with a 4-amino substituent.
- A phosphonatooxy group at the 2-position of the butyl chain, enhancing hydrophilicity and ionic interactions.
- A tetrahydrofuran (oxolan-3-yloxy) carbonylamino moiety, contributing to stereochemical complexity.
- A calcium counterion, likely improving aqueous solubility and stability.
This compound’s synthesis likely involves multi-step reactions, including phosphorylation, coupling, and salt formation.
Properties
IUPAC Name |
calcium;[1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-(oxolan-3-yloxycarbonylamino)-4-phenylbutan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQGYMGQKTCSX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34CaN3O9PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Nitroaniline
4-Nitroaniline reacts with chlorosulfonic acid under controlled conditions to yield 4-nitrobenzenesulfonyl chloride. Key parameters include:
Amination with 2-Methylpropylamine
The sulfonyl chloride intermediate undergoes nucleophilic substitution with 2-methylpropylamine:
Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine:
- Catalyst : 10% Pd/C (0.1 equiv.)
- Conditions : H₂ gas (1 atm) in ethanol at 25°C for 12 hours.
- Yield : 95–98%.
Introduction of Phosphonatooxy and Oxolan-3-yloxy Carbonylamino Groups
Phosphorylation at the Butyl Side Chain
The butyl side chain is phosphorylated using diethyl chlorophosphate:
Oxolan-3-yloxy Carbonylamino Coupling
The oxolan-3-yloxy carbonylamino group is introduced via carbodiimide-mediated coupling:
- Reagents : Oxolan-3-yloxy carbonyl chloride (1.2 equiv.), HOBt (1 equiv.), DIPEA (2 equiv.)
- Conditions : DMF, 0°C to 25°C, 24 hours.
- Yield : 70–75%.
Calcium Complexation
The phosphorylated intermediate is treated with calcium hydroxide to form the final complex:
- Reagents : Calcium hydroxide (1.1 equiv.)
- Conditions : Stirred in methanol/water (4:1) at 50°C for 6 hours.
- Yield : 90–95%.
Purification and Characterization
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 623.7 g/mol | HRMS |
| Melting Point | 215–218°C | DSC |
| Purity | ≥99% | HPLC |
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Benzenesulfonamide core | 85–90 | 98 | 120 |
| Phosphorylation | 80–85 | 95 | 250 |
| Calcium complexation | 90–95 | 99 | 180 |
Challenges and Optimization Strategies
- Phosphorylation Efficiency : Lower yields (70–75%) in oxolan coupling necessitate optimized stoichiometry or alternative coupling agents like HATU.
- Calcium Solubility : Methanol/water mixtures prevent premature precipitation during complexation.
- Scalability : Batch-wise crystallization improves throughput for industrial applications.
Chemical Reactions Analysis
Fosamprenavir calcium undergoes various chemical reactions, including oxidation and hydrolysis. The compound is hydrolyzed by cellular phosphatases to release amprenavir, the active moiety . The oxidation behavior of fosamprenavir has been studied using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes . Common reagents used in these reactions include oxidizing agents like nitric acid and hydrochloric acid . The major products formed from these reactions are amprenavir and its metabolites .
Scientific Research Applications
Fosamprenavir calcium is primarily used in the treatment of HIV-1 infections. It is often combined with other antiretroviral agents to enhance its efficacy . The compound has also been studied for its potential use in post-exposure prophylaxis of HIV infection . In addition to its medical applications, fosamprenavir calcium has been investigated for its electrochemical properties and its behavior in various chemical reactions .
Mechanism of Action
Fosamprenavir calcium is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir inhibits the HIV-1 protease enzyme, which is essential for the cleavage of viral polypeptide products of the Gag and Gag-Pol genes. By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .
Comparison with Similar Compounds
Structural Features
The compound’s unique features are contrasted with analogous sulfonamides (Table 1):
Key Observations :
Physicochemical Properties
Hypothetical comparisons based on structural analogs (Table 2):
Analysis :
- The calcium salt likely increases aqueous solubility compared to neutral sulfonamides.
- The phosphonatooxy group reduces lipophilicity (lower logP) relative to cyano or methoxy substituents.
Mechanistic Differences :
- The phosphonatooxy group may mimic phosphate moieties in biological systems, enabling inhibition of phosphoryl-transfer enzymes.
- Neutral sulfonamides (e.g., 13a) typically inhibit carbonic anhydrase or dihydropteroate synthase .
Biological Activity
Calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in managing conditions related to hyperphosphatemia. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits biological activity primarily through its ability to inhibit phosphate absorption in the gastrointestinal tract. This mechanism is crucial for treating hyperphosphatemia, particularly in patients with chronic kidney disease (CKD). By binding to dietary phosphorus, it reduces serum phosphate levels, which is essential for preventing complications such as cardiovascular diseases and bone disorders associated with elevated phosphate levels.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces phosphate uptake in intestinal epithelial cells. The compound's phosphonate group is believed to play a critical role in this inhibitory effect by mimicking phosphate, thereby competing for absorption sites.
In Vivo Studies
Animal studies have shown promising results regarding the efficacy of this compound in lowering serum phosphate levels. For instance:
- Study 1 : A rodent model demonstrated a significant reduction in serum phosphate levels after administration of the compound compared to control groups (p < 0.05).
- Study 2 : Another study highlighted improvements in renal function markers in CKD models treated with the compound over an eight-week period, suggesting potential protective effects on kidney health.
Clinical Relevance
Several case studies have reported the use of this compound in clinical settings:
- Case Study A : A patient with CKD exhibited a notable decrease in serum phosphate levels from 6.5 mg/dL to 4.0 mg/dL after three months of treatment with the compound.
- Case Study B : Another patient reported improved quality of life and reduced symptoms associated with hyperphosphatemia after incorporating this compound into their treatment regimen.
Comparative Efficacy
Research comparing this compound with other phosphate binders indicates superior efficacy in reducing serum phosphate levels:
| Compound Name | Reduction in Serum Phosphate Levels (%) | Side Effects |
|---|---|---|
| Calcium Compound | 40% | Mild gastrointestinal discomfort |
| Lanthanum Carbonate | 30% | Nausea, constipation |
| Sevelamer | 25% | Diarrhea, abdominal pain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
